

3-Fluoro-4-(trifluoromethyl)benzophenone CAS number and safety data

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Compound of Interest

Compound Name: 3-Fluoro-4-(trifluoromethyl)benzophenone

Cat. No.: B1302125

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An In-Depth Technical Guide to **3-Fluoro-4-(trifluoromethyl)benzophenone**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Fluoro-4-(trifluoromethyl)benzophenone**, a fluorinated benzophenone derivative of significant interest in contemporary drug discovery and materials science. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed information on its chemical identity, safety, synthesis, and applications.

Chemical Identity and Physicochemical Properties

3-Fluoro-4-(trifluoromethyl)benzophenone is a substituted aromatic ketone. The presence of both a fluorine atom and a trifluoromethyl group on one of the phenyl rings imparts unique electronic and lipophilic properties, making it a valuable building block in medicinal chemistry.

CAS Number: 243128-47-4^[1]

Molecular Structure:

Caption: Chemical structure of **3-Fluoro-4-(trifluoromethyl)benzophenone**.

Physicochemical Data Summary:

| Property | Value | Source |
|-------------------|-------------------------|--------|
| Molecular Formula | C14H8F4O | [1] |
| Molecular Weight | 268.21 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 52-53 °C | [2] |
| Boiling Point | 121-123 °C at 1.5 mm Hg | [2] |
| Flash Point | > 110 °C (> 230 °F) | [2][3] |

Safety and Handling

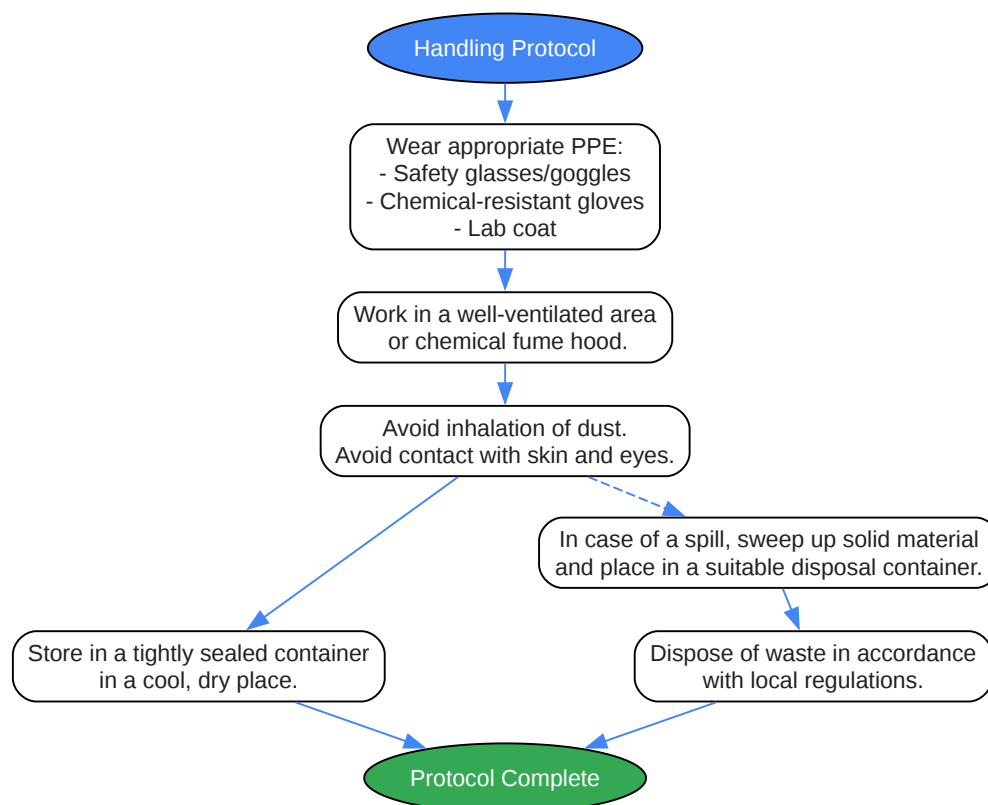
Due to its chemical nature as a substituted aromatic ketone, **3-Fluoro-4-(trifluoromethyl)benzophenone** requires careful handling in a laboratory setting. The safety information provided is based on data for structurally similar compounds, such as 3-(trifluoromethyl)benzophenone and other fluorinated benzophenones.

GHS Hazard Classification:

| Hazard Class | Category | Statement |
|--|----------|--|
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source: GHS classification for 3-(Trifluoromethyl)benzophenone[4][5]

Safe Handling Workflow:



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Caption: Workflow for the safe handling of **3-Fluoro-4-(trifluoromethyl)benzophenone**.

First-Aid Measures:

- After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
- After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[5][6]
- After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]
- After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]

Synthesis Protocol

The synthesis of **3-Fluoro-4-(trifluoromethyl)benzophenone** can be achieved through a Friedel-Crafts acylation reaction. This common method for preparing benzophenones involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.^[7]

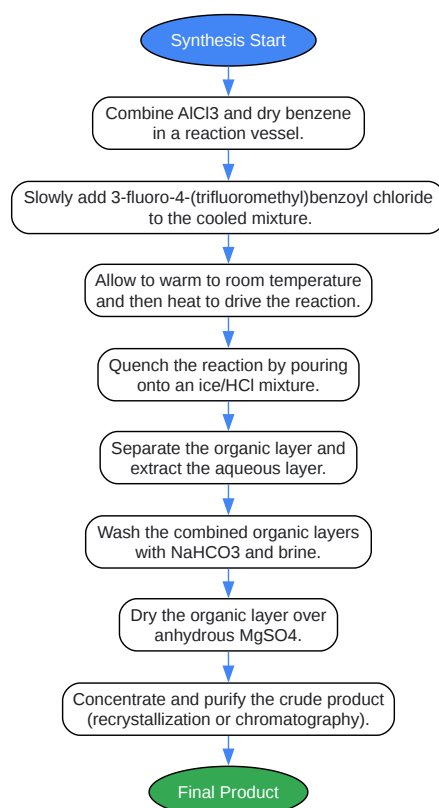
Reaction Scheme: Friedel-Crafts acylation of benzene with 3-fluoro-4-(trifluoromethyl)benzoyl chloride.

Step-by-Step Methodology:

- Preparation of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride: This starting material can be synthesized from 3-fluoro-4-(trifluoromethyl)benzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).
- Friedel-Crafts Acylation:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl_3) to an excess of dry benzene, which serves as both the reactant and the solvent.
 - Cool the mixture in an ice bath.
 - Slowly add 3-fluoro-4-(trifluoromethyl)benzoyl chloride dropwise to the stirred suspension.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion.
- Work-up and Purification:
 - Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.
 - Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

- Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **3-Fluoro-4-(trifluoromethyl)benzophenone**.

Synthesis Workflow Diagram:



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Caption: Workflow for the synthesis of **3-Fluoro-4-(trifluoromethyl)benzophenone**.

Applications in Drug Discovery

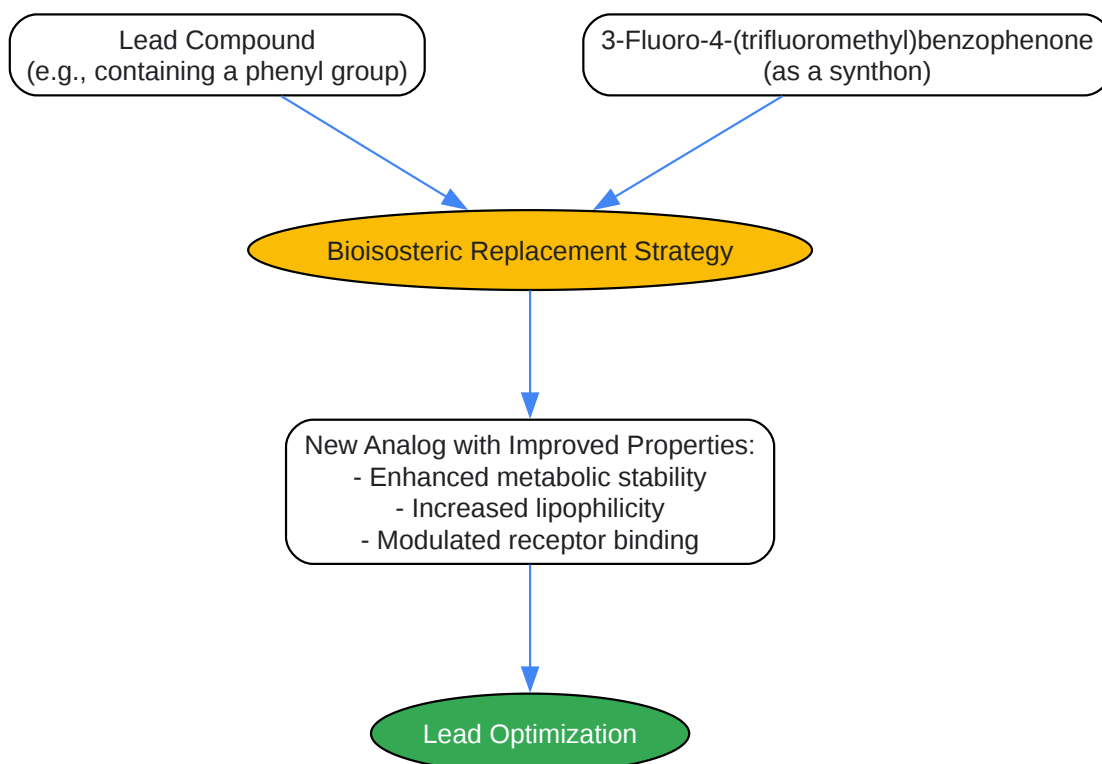
The incorporation of fluorine-containing functional groups, such as the trifluoromethyl ($-\text{CF}_3$) group, is a widely used strategy in modern drug design.^{[8][9]} These groups can significantly

enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[10]

3-Fluoro-4-(trifluoromethyl)benzophenone serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzophenone core itself is a structural motif found in some bioactive compounds.[11] The unique substitution pattern of this particular benzophenone derivative makes it a valuable tool for medicinal chemists to explore structure-activity relationships (SAR) and optimize lead compounds.

Bioisosteric Replacement Strategy:

The diaryl ketone moiety of benzophenone can act as a bioisostere for other chemical groups in drug molecules. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. The use of **3-Fluoro-4-(trifluoromethyl)benzophenone** allows for the introduction of a fluorinated phenyl group, which can modulate the pharmacokinetic and pharmacodynamic properties of a parent compound.



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Caption: Conceptual diagram of using **3-Fluoro-4-(trifluoromethyl)benzophenone** in drug design.

The trifluoromethyl group is known to be a strong electron-withdrawing group, which can influence the pKa of nearby functional groups and alter the electronic environment of the molecule.^[10] This can lead to improved binding to the target protein. Furthermore, the C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug.^[10]

Conclusion

3-Fluoro-4-(trifluoromethyl)benzophenone is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a benzophenone core with fluoro and trifluoromethyl substituents provides a versatile platform for the synthesis of novel bioactive molecules. A thorough understanding of its chemical properties, safe handling procedures, and synthetic routes is essential for researchers and scientists working with this compound.

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